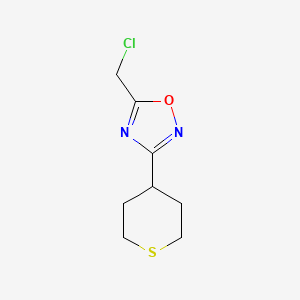

5-(chloromethyl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole

Description

5-(Chloromethyl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a tetrahydro-2H-thiopyran-4-yl group and at the 5-position with a chloromethyl moiety. The chloromethyl substituent provides a reactive site for further functionalization, making this compound a valuable intermediate in medicinal chemistry .

Key structural attributes:

- Molecular Formula: C₉H₁₁ClN₂OS

- Molecular Weight: 242.72 g/mol

- Substituents:

- Position 3: Tetrahydro-2H-thiopyran-4-yl (C₅H₉S), a sulfur-containing saturated six-membered ring.

- Position 5: Chloromethyl (CH₂Cl), a reactive alkyl halide group.

Properties

IUPAC Name |

5-(chloromethyl)-3-(thian-4-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2OS/c9-5-7-10-8(11-12-7)6-1-3-13-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNXWVBRLVWCOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Chloromethyl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloromethyl group attached to a 1,2,4-oxadiazole ring, along with a tetrahydro-2H-thiopyran moiety. This unique structure may contribute to its biological activity through various interactions with biological targets.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities including:

- Anticancer : Some oxadiazole derivatives have shown cytotoxic effects against various cancer cell lines.

- Antimicrobial : Compounds in this class are explored for their potential to inhibit bacterial and fungal growth.

- Anti-inflammatory : Certain derivatives demonstrate anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Anticancer Activity

A study conducted on a library of oxadiazole derivatives highlighted the cytotoxicity of several compounds against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The study utilized the MTT assay to evaluate antiproliferative activity and found that some derivatives inhibited topoisomerase I, suggesting a mechanism for their anticancer effects .

Case Study: Antiproliferative Effects

A specific derivative from the oxadiazole library demonstrated an IC50 value of 0.045 µg/mL against the HCT-116 cell line. This indicates significant potency and warrants further investigation into its structure-activity relationship (SAR) to optimize efficacy .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been documented. For instance, compounds have been synthesized that show activity against resistant strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of 5-(chloromethyl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole may be attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to alterations in protein function, influencing various cellular processes such as apoptosis in cancer cells or inhibition of bacterial growth.

Data Table: Biological Activities of Oxadiazole Derivatives

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazole have been synthesized and tested for their effectiveness against a range of bacteria and fungi. The introduction of the tetrahydro-2H-thiopyran group enhances the lipophilicity of these compounds, potentially improving their membrane permeability and biological activity .

Anticancer Properties

Studies have shown that oxadiazole derivatives can act as potential anticancer agents. The compound's structure allows for interaction with various biological targets involved in cancer cell proliferation and survival. Preliminary in vitro studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting a pathway for further development into therapeutic agents .

Anti-inflammatory Effects

The anti-inflammatory potential of 5-(chloromethyl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole has been evaluated in various models. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, indicating that this compound may possess similar properties and could be developed as an anti-inflammatory drug .

Pesticidal Activity

The oxadiazole ring is known for its pesticidal properties. Research has focused on synthesizing derivatives of 5-(chloromethyl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole to evaluate their effectiveness as insecticides and fungicides. These compounds have shown promise in controlling pests while maintaining low toxicity to non-target organisms .

Herbicidal Properties

In addition to its pesticidal applications, the compound may also exhibit herbicidal activity. Studies are ongoing to assess its effectiveness in inhibiting weed growth without harming crops, which is crucial for sustainable agricultural practices .

Polymer Chemistry

The incorporation of 5-(chloromethyl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. The unique chemical structure allows for the development of novel materials with tailored properties for specific applications .

Coatings and Adhesives

Due to its chemical stability and potential reactivity, this compound can be utilized in formulating advanced coatings and adhesives that require durability and resistance to environmental factors. Research is being conducted to optimize formulations that leverage the properties of this compound for industrial applications .

Comparison with Similar Compounds

Research Findings and Implications

- SAR Studies : Substitution at the 3-position significantly alters bioactivity. Thiopyran’s sulfur atom may improve binding to metalloproteins, while pyridazine’s nitrogen atoms favor hydrogen bonding .

- Synthetic Challenges : Thiopyran incorporation requires careful optimization to avoid side reactions, whereas phenyl/pyridazine groups are more straightforward to introduce .

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is generally synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives. A common method involves:

- Reacting amidoximes with acid chlorides or esters under dehydrating conditions,

- Employing reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA),

- Conducting the reaction under reflux in an appropriate solvent like dichloromethane or toluene.

This step yields the 3-substituted 1,2,4-oxadiazole intermediate.

Installation of the Chloromethyl Group at the 5-Position

The chloromethyl group is introduced by chloromethylation of the oxadiazole ring:

- Employing chloromethylating agents such as chloromethyl methyl ether (CMME) or formaldehyde with hydrochloric acid,

- Conducting the reaction at low temperature to control regioselectivity and avoid over-chlorination,

- Using solvents like dichloromethane or acetonitrile.

Alternatively, halogenation of a hydroxymethyl precursor can be performed using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Representative Experimental Procedure

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Cyclization | Amidoxime + acid chloride, POCl3, reflux, 4-6 h | Formation of 3-substituted 1,2,4-oxadiazole | High yield, requires drying |

| 2. Coupling | Oxadiazole + tetrahydrothiopyran-4-yl halide, base (e.g., triethylamine), inert atmosphere | Substituted oxadiazole with thiopyran ring | Avoid sulfur oxidation |

| 3. Chloromethylation | Chloromethyl methyl ether + HCl, 0-5°C, 2-3 h | 5-(Chloromethyl) substituted product | Control temperature to prevent side reactions |

Research Findings and Optimization

Yield and Purity: The cyclization step typically affords yields above 80%, with purity confirmed by NMR and mass spectrometry. The coupling step yields vary between 70-85% depending on the base and solvent used. Chloromethylation yields are generally around 75-80% with careful temperature control.

Solvent Effects: Dichloromethane and toluene are preferred solvents for cyclization and chloromethylation due to their inertness and ability to dissolve reactants effectively.

Temperature Control: Low temperatures during chloromethylation minimize side reactions such as polymerization or over-chlorination.

Purification: Silica gel chromatography using mixtures of dichloromethane and methanol (2%) is effective for final product purification.

Data Table Summarizing Key Parameters

| Parameter | Typical Conditions | Observations |

|---|---|---|

| Cyclization temperature | Reflux (~80-110°C) | Complete conversion in 4-6 h |

| Coupling base | Triethylamine or similar | Prevents sulfur oxidation |

| Chloromethylation temp | 0-5°C | Controls regioselectivity |

| Solvent | Dichloromethane, toluene | Good solubility and inertness |

| Yield range | 70-85% (each step) | High overall yield achievable |

| Purification method | Silica gel chromatography | Effective for removing impurities |

Q & A

Q. What are the optimized synthetic routes for 5-(chloromethyl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization reactions between substituted amidoximes and chlorinated precursors. For example, the oxadiazole ring can be formed via [3+2] cycloaddition using tetrahydro-2H-thiopyran-4-carboxylic acid derivatives and hydroxylamine, followed by chlorination of the methyl group using POCl₃ or SOCl₂ under reflux . Key variables include:

- Temperature : Reflux (~100–120°C) ensures complete cyclization.

- Catalysts : Use of DMF as a catalyst accelerates amidoxime activation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%).

Yields range from 40–65%, with by-products (e.g., unreacted thiopyran intermediates) minimized via stoichiometric control .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) resolves the chloromethyl group (δ 4.5–4.7 ppm, singlet) and thiopyran protons (δ 1.8–2.6 ppm, multiplet). ¹³C NMR confirms the oxadiazole C-2 (δ 165–170 ppm) and thiopyran quaternary carbons .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ (exact mass: 245.03 Da) and isotopic pattern for chlorine .

- X-ray Crystallography : Single-crystal analysis validates the oxadiazole-thiopyran dihedral angle (~85°), critical for assessing steric interactions .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer :

- Moisture Sensitivity : The chloromethyl group is hydrolytically labile; store under argon at −20°C with desiccants (e.g., silica gel).

- Light Sensitivity : Degradation via radical pathways occurs under UV exposure; use amber vials.

- Solubility : Stable in DMSO or DMF for >6 months; avoid aqueous buffers (pH >7) to prevent hydrolysis to hydroxymethyl derivatives .

Advanced Research Questions

Q. How does the thiopyran substituent influence bioactivity compared to other heterocycles (e.g., phenyl, pyridyl)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The thiopyran moiety enhances lipophilicity (logP ~2.8 vs. 2.1 for phenyl analogs), improving membrane permeability in cellular assays. Replacements with pyridyl groups reduce activity due to decreased electron density at the oxadiazole ring .

- Experimental Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or kinase targets) using analogs with thiopyran, phenyl, and pyridyl groups. Statistical analysis (ANOVA) identifies significant differences (p <0.05) .

Q. How can contradictory bioactivity data in literature be resolved for this compound?

- Methodological Answer :

- Source Analysis : Cross-validate purity (HPLC ≥98%) and stereochemistry (chiral HPLC or optical rotation) across studies. Discrepancies often arise from impure batches or racemic mixtures .

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, cytotoxicity (MTT assay) varies with exposure duration (24 vs. 48 hours) .

Q. What strategies mitigate side reactions during functionalization of the chloromethyl group?

- Methodological Answer :

- Nucleophilic Substitution : Use mild bases (K₂CO₃ in acetone) to avoid elimination. For example, substitution with piperidine achieves >80% yield at 50°C .

- Protection-Deprotection : Temporarily protect the oxadiazole nitrogen with Boc groups during Grignard reactions to prevent ring-opening .

Q. How can computational modeling predict reactivity and pharmacological potential?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrophilicity (Fukui indices) at the chloromethyl carbon.

- Molecular Docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina; prioritize poses with hydrogen bonds to oxadiazole N-2 and thiopyran S-atom .

Q. What in vitro assays are most effective for identifying biological targets?

- Methodological Answer :

- Kinase Profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 10 µM concentration.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Half-life (t₁/₂) <30 min suggests rapid metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.